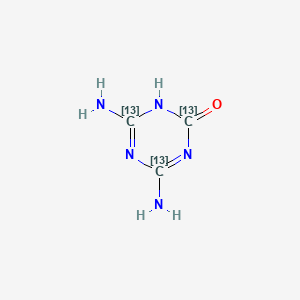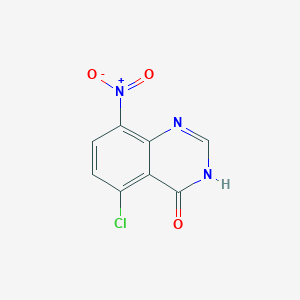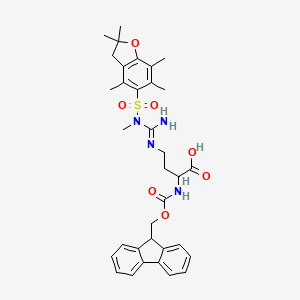![molecular formula C30H41CrO6 B1498599 Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) CAS No. 72869-85-3](/img/structure/B1498599.png)
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) is a complex chemical compound with a unique structure It is characterized by the presence of chromate ions coordinated with bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato) ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) typically involves the reaction of chromate salts with the corresponding ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the complex. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can undergo several types of chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the chromate ion can be reduced to lower oxidation states.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.
Aplicaciones Científicas De Investigación
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments.
Mecanismo De Acción
The mechanism by which Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. Additionally, the ligands in the complex can interact with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can be compared with other chromate complexes, such as:
Chromate(1-), bis(2-hydroxybenzoato)-, hydrogen, (T-4)-: This compound has similar chromate coordination but with simpler ligands.
Chromate(1-), bis(2,4-dimethylbenzoato)-, hydrogen, (T-4)-: This compound features different substituents on the benzoato ligands, leading to variations in reactivity and applications.
The uniqueness of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) lies in its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
72869-85-3 |
|---|---|
Fórmula molecular |
C30H41CrO6 |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
chromium(3+);3,5-ditert-butyl-2-oxidobenzoate;hydron |
InChI |
InChI=1S/2C15H22O3.Cr/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);/q;;+3/p-3 |
Clave InChI |
RLEKOSNXOUWDLK-UHFFFAOYSA-K |
SMILES |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
SMILES canónico |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
Key on ui other cas no. |
72869-85-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B1498517.png)
![3-Ethylbenzo[d]isoxazol-6-ol](/img/structure/B1498518.png)




![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)






